molecular formula C10H10N2O4S B233334 N-[(4-cyanophenyl)sulfonyl]-beta-alanine

N-[(4-cyanophenyl)sulfonyl]-beta-alanine

Cat. No.: B233334
M. Wt: 254.26 g/mol
InChI Key: VRIZQYZOSRPVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Cyanophenyl)sulfonyl]-beta-alanine is a sulfonamide derivative of the non-proteinogenic amino acid beta-alanine. Its structure features a 4-cyanophenyl sulfonyl group attached to the nitrogen of beta-alanine.

Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

3-[(4-cyanophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C10H10N2O4S/c11-7-8-1-3-9(4-2-8)17(15,16)12-6-5-10(13)14/h1-4,12H,5-6H2,(H,13,14)

InChI Key

VRIZQYZOSRPVEA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCCC(=O)O

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[(4-cyanophenyl)sulfonyl]-beta-alanine with key analogs, highlighting substituent effects:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Notes
This compound 4-CN on phenyl C₁₀H₁₀N₂O₄S* 270.26* Polar cyano group enhances electronegativity; potential for hydrogen bonding .
N-[(4-Methylphenyl)sulfonyl]-beta-alanine () 4-CH₃ on phenyl C₁₀H₁₃NO₄S 243.3 Methyl group increases hydrophobicity (higher logP vs. cyano analog) .
N-Methyl-N-(methylsulfonyl)-beta-alanine () Methylsulfonyl, N-methyl C₅H₁₁NO₄S 181.0 Reduced steric bulk; methylsulfonyl group may enhance metabolic stability .
N-(4-Acetyl-2-nitrophenyl)-beta-alanine () 4-Acetyl, 2-NO₂ on phenyl C₁₁H₁₂N₂O₅ 252.22 Electron-withdrawing nitro group lowers electron density; acetyl may affect solubility .
(R)-N-(4-Fluorophenyl)-N-[(4-methylphenyl)sulfonyl]alanine () 4-F on phenyl, 4-CH₃ on sulfonyl C₁₆H₁₆FNO₄S 337.37 Fluorine enhances electronegativity; stereochemistry (R-configuration) impacts activity .

Research Findings and Implications

  • Solubility and Bioavailability: The polar cyano group in the target compound may improve aqueous solubility compared to methyl or fluorophenyl analogs, critical for drug delivery .
  • Enzyme Interactions : Structural similarities to yeast and mammalian beta-alanine synthases () suggest possible roles in pyrimidine catabolism or CoA biosynthesis, warranting further enzymatic studies .

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